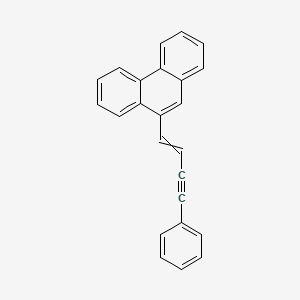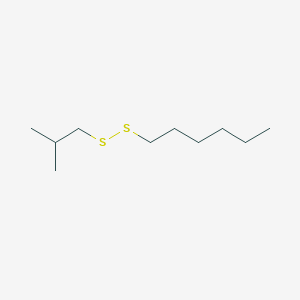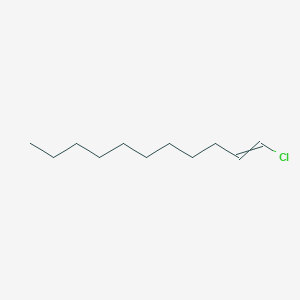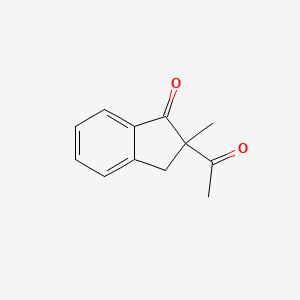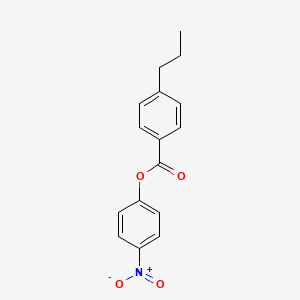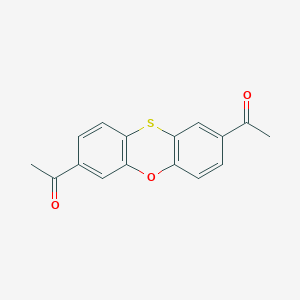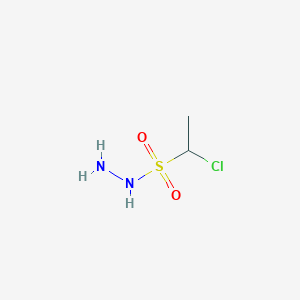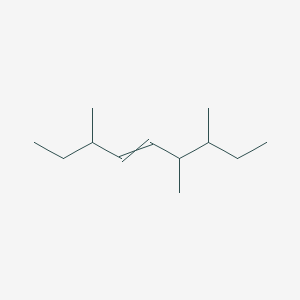
3,6,7-Trimethylnon-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,7-Trimethylnon-4-ene is an organic compound with the molecular formula C12H24. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a nonane backbone with three methyl groups attached at the 3rd, 6th, and 7th positions, and a double bond located at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylnon-4-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable alkene precursor with methylating agents. For instance, starting from a nonane derivative, selective methylation at the desired positions followed by dehydrogenation can yield the target compound. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that facilitate the addition of methyl groups to a nonane backbone. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the methylation reactions. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 3,6,7-Trimethylnonane.
Substitution: The methyl groups can undergo halogenation or other substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or radical initiators.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 3,6,7-Trimethylnonane.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,6,7-Trimethylnon-4-ene has various applications in scientific research:
Chemistry: Used as a model compound to study alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,6,7-Trimethylnon-4-ene in chemical reactions involves the interaction of the double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
3,4,7-Trimethylnonane: A similar compound with a saturated hydrocarbon structure.
3,6,6-Trimethyl-4-nonene: Another alkene with a different methyl group arrangement.
Uniqueness
3,6,7-Trimethylnon-4-ene is unique due to its specific arrangement of methyl groups and the position of the double bond. This structural uniqueness influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
CAS No. |
64780-99-0 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
3,6,7-trimethylnon-4-ene |
InChI |
InChI=1S/C12H24/c1-6-10(3)8-9-12(5)11(4)7-2/h8-12H,6-7H2,1-5H3 |
InChI Key |
NJYPVDMHHKXYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=CC(C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
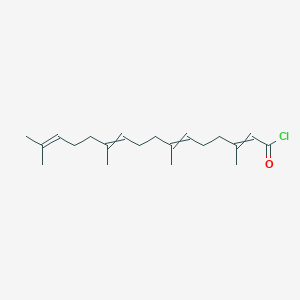
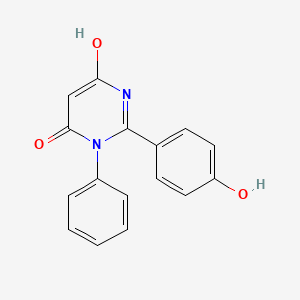
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
